n,n-Bis(2-methylprop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-methylprop-2-en-1-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-methylprop-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 2-methylprop-2-en-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-methylprop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with other groups to modify the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
N,N-Bis(2-methylprop-2-en-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylprop-2-en-1-yl)benzamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-methyl-2-propen-1-amine hydrochloride: A related compound with similar structural features but different reactivity and applications.
[(2-methylprop-2-en-1-yl)oxy]benzene: Another compound with a similar functional group but distinct properties and uses.
Uniqueness
N,N-Bis(2-methylprop-2-en-1-yl)benzamide stands out due to its unique combination of the benzamide core and the 2-methylprop-2-en-1-yl groups. This structure imparts specific reactivity and properties that make it valuable in various research and industrial applications.
Properties
CAS No. |
66747-21-5 |
---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N,N-bis(2-methylprop-2-enyl)benzamide |
InChI |
InChI=1S/C15H19NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9H,1,3,10-11H2,2,4H3 |
InChI Key |
GYYWMENLRNYUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN(CC(=C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.